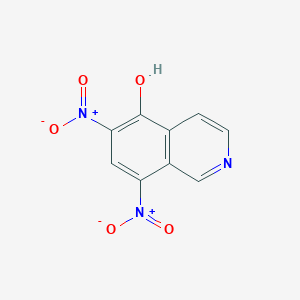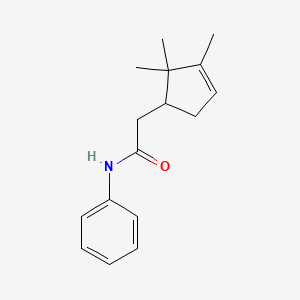
9H-Carbazole-3-carbonitrile, 9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole-3-carbonitrile, 9-methyl- is an organic compound with the molecular formula C14H9N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a nitrile group at the 3-position and a methyl group at the 9-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carbonitrile, 9-methyl- typically involves the following steps:
Nitration: Carbazole is first nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the nitrile group at the 3-position.
Methylation: Finally, the carbazole is methylated at the 9-position using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 9H-Carbazole-3-carbonitrile, 9-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrile group.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
9H-Carbazole-3-carbonitrile, 9-methyl- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design.
Material Science: Employed in the development of novel materials with specific electronic properties.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 9H-Carbazole-3-carbonitrile, 9-methyl- depends on its application. In organic electronics, it functions as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
類似化合物との比較
9H-Carbazole-3-carbonitrile: Lacks the methyl group at the 9-position.
9-Methylcarbazole: Lacks the nitrile group at the 3-position.
9H-Carbazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 9H-Carbazole-3-carbonitrile, 9-methyl- is unique due to the presence of both the nitrile and methyl groups, which confer distinct electronic and steric properties. These modifications can influence its reactivity and interactions in various applications, making it a versatile compound in research and industry.
特性
CAS番号 |
91828-10-3 |
|---|---|
分子式 |
C14H10N2 |
分子量 |
206.24 g/mol |
IUPAC名 |
9-methylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15)6-7-14(12)16/h2-8H,1H3 |
InChIキー |
FWJGUXCSLUENCG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


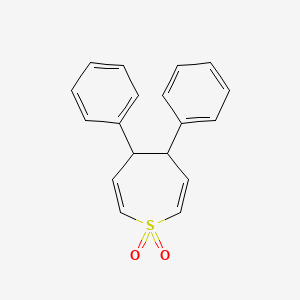
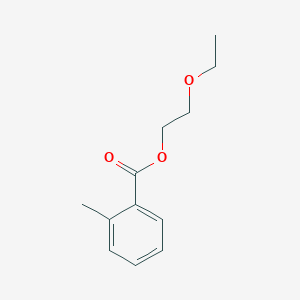
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
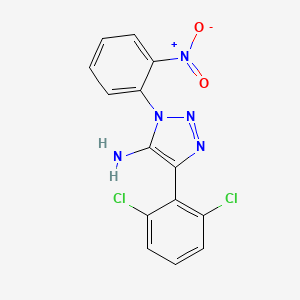
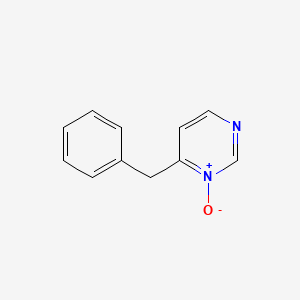

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
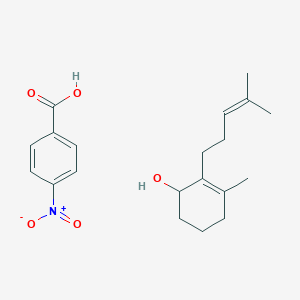
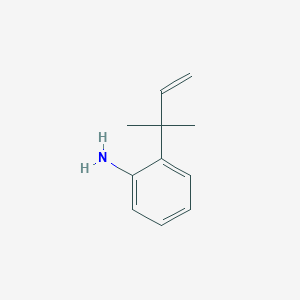
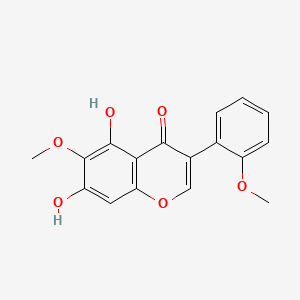
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
